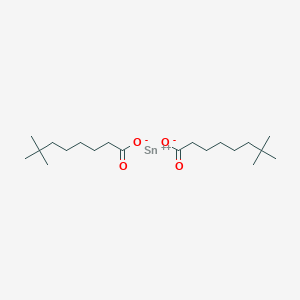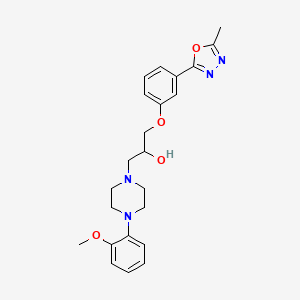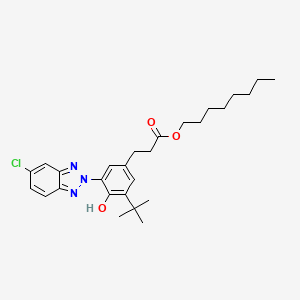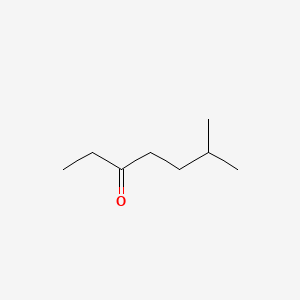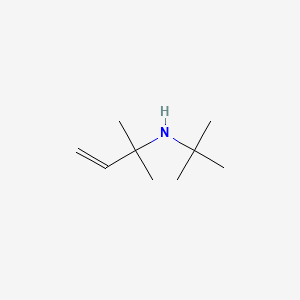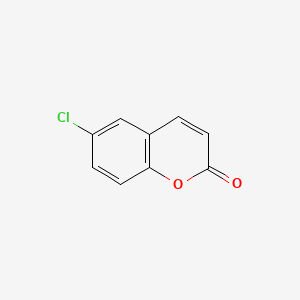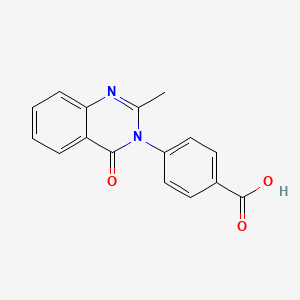
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Descripción general
Descripción
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, also known as MOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOBA belongs to the class of quinazolinone derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Theoretical Studies
- Synthesis and Characterization : Research has shown the synthesis of new complexes with 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, involving transition metals like Co(II), Ni(II), and Cu(II). These complexes have been studied for their structural geometries using theoretical treatments, including molecular mechanics and semi-empirical calculations (Alias et al., 2013).
Antiviral Activities
- Antiviral Potential : Some derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid have shown distinct antiviral activities against viruses like HIV, HSV, and vaccinia viruses (Selvam et al., 2010).
Analgesic and Anti-Inflammatory Activities
- Synthesis of Analgesic and Anti-Inflammatory Agents : Derivatives of this compound have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents. These derivatives have shown promising activities in preclinical models (Kumar et al., 2014).
Antimicrobial Activities
- Synthesis of Antimicrobial Agents : The synthesis of various derivatives of this compound has shown potential in antimicrobial activities. These derivatives have been evaluated against a range of bacterial and fungal strains (Abdel-Rahman, 2005).
Corrosion Inhibition
- Corrosion Inhibition Properties : Some derivatives based on this compound have been studied for their efficiency as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These studies involve experimental as well as theoretical assessments (Rbaa et al., 2020).
Propiedades
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZXWFMSTZOYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358862 | |
| Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4005-05-4 | |
| Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




